molecular formula C16H10FN5 B1254994 4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline

4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline

Cat. No. B1254994
M. Wt: 291.28 g/mol
InChI Key: LNWUZDAXRXUTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-fluorophenyl)-5-tetrazolyl]quinoline is a member of tetrazoles.

Scientific Research Applications

Synthesis and Characterization

  • 4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline derivatives have been synthesized and characterized using various spectroscopic techniques. These compounds show potential in biochemistry and medicine, particularly as fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).
  • The compound has been utilized in the synthesis of photoluminescent compounds, demonstrating its significance in photophysical applications (Mancilha et al., 2006).

Biological Activities

  • Some derivatives exhibit significant antibacterial activities, showcasing their potential as therapeutic agents (Holla et al., 2005).
  • These compounds have also been studied for their anti-inflammatory properties, indicating their potential use in treating inflammation-related conditions (Shaikh et al., 2017).

Photophysical Studies

  • The quinoline derivatives are studied for their excited-state intramolecular proton transfer (ESIPT) inspired properties, which are important for understanding their behavior in different solvent polarities (Padalkar & Sekar, 2014).

Molecular Docking and Synthesis

  • The compound's derivatives have been analyzed for docking studies, which are essential for understanding their interaction with biological targets, such as DNA and enzymes (Mphahlele et al., 2017).

Therapeutic Potential

  • The derivatives of 4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline have been studied for their potential as inhibitors of HMG-CoA reductase, indicating their application in treating hypercholesterolemia (Suzuki et al., 2001).
  • They are also investigated for anticancer and antifungal activities, highlighting their potential in oncology and infectious disease treatments (Bekhit et al., 2004).

properties

Product Name

4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline

Molecular Formula

C16H10FN5

Molecular Weight

291.28 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)tetrazol-5-yl]quinoline

InChI

InChI=1S/C16H10FN5/c17-11-5-7-12(8-6-11)22-20-16(19-21-22)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H

InChI Key

LNWUZDAXRXUTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NN(N=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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